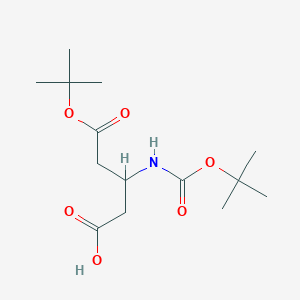
(R)-3-(Boc-amino)-5-(tert-butoxy)-5-oxopentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid: (CAS No. 128135-39-7, MDL No. MFCD32068492) is a chemical compound with the molecular formula C14H25NO6 and a molecular weight of 303.35 . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid involves multiple steps, including the protection of functional groups and the formation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, the compound is used to study enzyme interactions, protein modifications, and cellular processes.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
®-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid analogs: Compounds with similar structures but different functional groups.
Other amino acid derivatives: Compounds with similar backbone structures but different side chains.
Uniqueness: The uniqueness of ®-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid lies in its specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable tool in research and development across various scientific disciplines .
Properties
Molecular Formula |
C14H25NO6 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)8-9(7-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17) |
InChI Key |
SJJQZIJVWBSAHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)
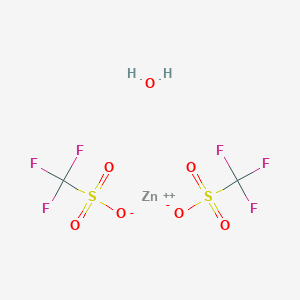
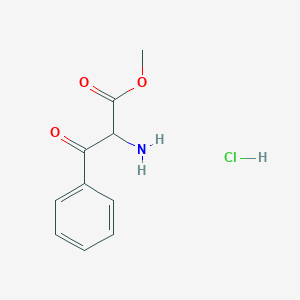
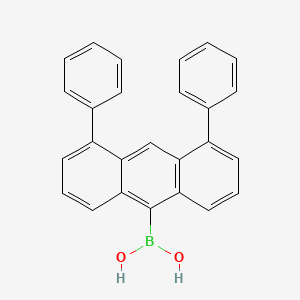
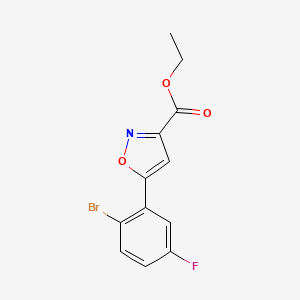
![(E)-4-[1-(4-Hydroxyphenyl)-2-phenyl-1-buten-1-yl]phenyl Pivalate](/img/structure/B13704049.png)
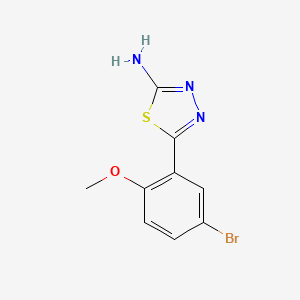
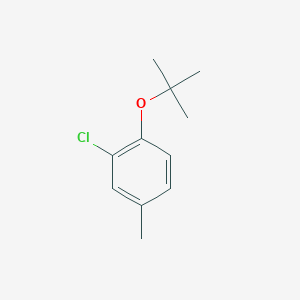
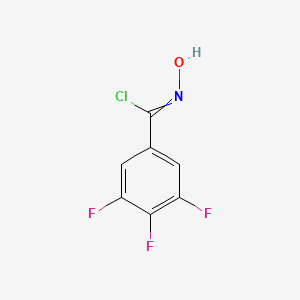


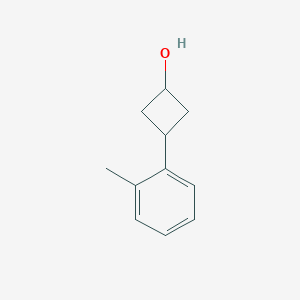
![(4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate](/img/structure/B13704080.png)
